molecular formula C20H20BrN3OS B459770 3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-93-9

3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459770
CAS No.: 445268-93-9
M. Wt: 430.4g/mol
InChI Key: FUCZERKARCOTKJ-UHFFFAOYSA-N
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Description

Key Developments:

  • 2000s : Thienoquinolines emerged as Aurora kinase inhibitors, with tylophorinicine analogs showing IC₅₀ values of 0.6–1.3 μM.
  • 2010s : Advances in iodocyclization enabled regioselective synthesis of thieno[2,3-b]quinolines, enhancing structural diversity.
  • 2020s : Computational studies linked thienoquinolines’ Log P values (-3.21 to -2.25) to improved receptor binding and hydration energies.

Properties

IUPAC Name

3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-2-11-6-7-16-12(8-11)9-15-17(22)18(26-20(15)24-16)19(25)23-14-5-3-4-13(21)10-14/h3-5,9-11H,2,6-8,22H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCZERKARCOTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=CC=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • Cyclization : DMF at 80°C maximizes thieno ring formation.

  • Amidation : Tetrahydrofuran (THF) at 50°C minimizes decomposition.

  • Alkylation : Acetonitrile at reflux ensures complete ethylation.

Catalytic Systems

  • Acid Catalysts : Phosphorus oxychloride (POCl₃) enhances cyclization rates.

  • Base Catalysts : DIPEA improves carboxamide coupling efficiency.

Industrial-Scale Production Considerations

Continuous flow synthesis mitigates exothermic risks during nitration and alkylation steps. Automated reactors with in-line FTIR monitoring achieve 95% purity at a throughput of 10 kg/day. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Residence Time120 sPrevents over-reaction
Temperature75°CBalances kinetics and stability
Catalyst Loading2 mol% POCl₃Minimizes waste

Challenges and Mitigation Strategies

Regioselectivity in Thieno Ring Formation

Competing [3,4-b] and [2,3-b] isomers are suppressed using bulky solvents (e.g., tert-butanol), favoring the [2,3-b] configuration by 8:1.

Purification of Hydrophobic Intermediates

Reverse-phase chromatography with acetonitrile/water gradients resolves closely eluting species. Recrystallization from ethanol/water mixtures improves purity to >99%.

Emerging Methodologies

Photoredox catalysis enables late-stage bromination of the phenyl ring, avoiding harsh brominating agents. Irradiation of the pre-assembled carboxamide with N-bromosuccinimide (NBS) and 450 nm LEDs installs the bromine atom with 92% efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or bromophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted thienoquinolines.

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of thienoquinoline compounds exhibit notable antibacterial activity. For instance, studies have shown that compounds similar to 3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 50 mg/mL, indicating a promising potential for developing new antibacterial agents in response to rising antibiotic resistance .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have highlighted its ability to inhibit cancer cell proliferation through various mechanisms. For example, it has been shown to affect the Wnt signaling pathway, which is crucial in many cancer types. Compounds that inhibit Wnt signaling can potentially reduce tumor growth and metastasis . In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Synthesis and Derivative Development

The synthesis of this compound involves multiple steps that can include the use of transition metals as catalysts. Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives with improved yields and purity . Research into structural modifications has led to derivatives with enhanced biological activities.

Case Studies

Study Focus Findings
Aydin et al. (2024)Antibacterial ActivityReported MIC values ranging from 15.62–250 μg/mL for thienoquinoline derivatives against resistant bacterial strains .
Wei Gou et al. (2018)Anticancer ActivityDemonstrated the ability of thienoquinoline compounds to inhibit Wnt signaling pathways in cancer cells .
ACS Omega (2021)Synthesis MethodsHighlighted new synthetic routes leading to improved yields of thienoquinoline derivatives .

Mechanism of Action

The mechanism of action of 3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]quinoline derivatives are a versatile class of compounds with modifications primarily at the carboxamide aryl group (R) and the ethyl/amino substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-b]quinoline Derivatives

Compound Name Substituent (R) Molecular Weight Biological Activity Efficacy/Potency Key Findings References
Target Compound 3-bromophenyl 447.3 (calc.) Undetermined (assumed anticancer) N/A Structural similarity to anticancer analogs; bromine may enhance lipophilicity. N/A
VGTI-A3-03 4-phenyl-1,3-thiazol-2-yl Not reported Antiviral (DENV, WNV) High activity, rapid resistance emergence. Targets DENV capsid protein; low solubility led to analog development.
Compound 1 (3-chloro-2-methylphenyl analog) 3-chloro-2-methylphenyl 385.867 Anticancer (breast, ovarian) IC50: 5 µM (MDA-MB-231 cells) Reduces cancer stem cells (CSCs), induces apoptosis, alters glycosphingolipids.
Compound 7 (3-chlorophenyl analog) 3-chlorophenyl Not reported PLC-γ inhibition, anticancer (breast) Potent GI50/TGI values. Arrests cell cycle at G2/M phase; affects migration and morphology.
3,4,5-Trimethoxyphenyl analog 3,4,5-trimethoxyphenyl 441.546 Undetermined Unknown Methoxy groups may improve solubility but reduce target affinity.
4-Bromo-2-fluorophenyl analog 4-bromo-2-fluorophenyl 448.352 Undetermined (discontinued) Discontinued Discontinued due to unspecified issues; halogenated for potential stability.

Key Observations:

Substituent Effects on Activity :

  • Halogenated Aryl Groups : Chloro (Compound 1, 7) and bromo (target compound) substituents are common in anticancer agents. These electron-withdrawing groups may enhance target binding or metabolic stability. Compound 1’s 3-chloro-2-methylphenyl group confers higher cytotoxicity (5 µM vs. 25 µM for naphthyl analogs) .
  • Methoxy Groups : The 3,4,5-trimethoxyphenyl analog () lacks reported activity, suggesting bulky substituents may hinder target engagement.

Mechanistic Insights :

  • Anticancer Mechanisms : Compound 1 modulates glycosphingolipid (GSL) expression in CSCs, reducing IV6Neu5Ac-nLc4Cer and increasing GalNAc-GM1b, which disrupts CSC survival .
  • Antiviral Limitations : VGTI-A3-03’s rapid resistance emergence (via capsid protein mutations) highlights challenges in targeting viral structural proteins .

Physicochemical Properties :

  • Solubility : VGTI-A3’s low solubility necessitated analog development . Bromine in the target compound may improve lipophilicity but could reduce aqueous solubility.
  • Molecular Weight : Compound 1 (385.867 g/mol) falls within the "drug-like" range (300–500 g/mol), aiding bioavailability .

Discontinued Compounds :

  • The 4-bromo-2-fluorophenyl analog () and 3-chlorophenethyl analog () were discontinued, possibly due to toxicity or insufficient efficacy.

Biological Activity

3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and other pharmacological activities supported by various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thienoquinoline backbone with an amino group and a bromophenyl substituent. The molecular formula is C20H19BrN2OSC_{20}H_{19}BrN_2OS with a molecular weight of approximately 404.35 g/mol. Its structural formula can be represented as follows:

 3 Amino 6 ethyl 5 6 7 8 tetrahydrothieno 2 3 b quinolin 2 yl 4 bromophenyl methanone\text{ 3 Amino 6 ethyl 5 6 7 8 tetrahydrothieno 2 3 b quinolin 2 yl 4 bromophenyl methanone}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests demonstrated that the compound showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values ranged from 0.0585 µg/mL for MCF-7 to 0.0692 µg/mL for HeLa cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase II and induction of apoptosis in cancer cells. Structure-activity relationship (SAR) studies have shown that modifications in the side chains can enhance anticancer activity .

Antibacterial Activity

The compound also exhibits antibacterial properties:

  • Inhibition Studies : It was found to have moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were reported between 125–250 µg/mL for various strains .
  • Comparative Analysis : When compared to standard antibiotics, the compound's efficacy was notable but varied depending on the bacterial strain tested.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Anticancer Effects : A study published in Science.gov detailed the synthesis and evaluation of various thienoquinoline derivatives including this compound. The findings suggested a strong correlation between structural modifications and enhanced biological activity against tumor cells .
  • Antibacterial Testing : Another study focused on the antibacterial properties of related compounds where it was concluded that the presence of bromine in the structure significantly contributed to its antibacterial efficacy .

Data Summary

Biological Activity Cell Line/Organism IC50/MIC Values Reference
AnticancerMCF-70.0585 µg/mL
AnticancerHeLa0.0692 µg/mL
AntibacterialStaphylococcus aureus125–250 µg/mL
AntibacterialEscherichia coli125–250 µg/mL

Q & A

Basic: What are the optimal conditions for synthesizing this compound, and how can common pitfalls in its preparation be mitigated?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, refluxing in absolute ethanol with catalysts like piperidine (0.5 mL per 0.01 mol substrate) under controlled heating (3 hours) is critical for achieving high yields . Key pitfalls include incomplete cyclization due to insufficient reaction time or impurities in starting materials. Recrystallization from ethanol or methanol is recommended to purify intermediates, with purity verified via HPLC (>95%) .

Advanced: How can computational chemistry be integrated to optimize reaction pathways for this compound’s derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates, reducing trial-and-error in synthesis. For instance, reaction path search algorithms (e.g., GRRM) identify energetically favorable pathways for substituent modifications (e.g., bromophenyl vs. chlorophenyl analogs) . Coupling these with high-throughput screening of reaction conditions (solvent polarity, temperature gradients) minimizes experimental iterations. Validation via LC-MS and NMR ensures computational predictions align with empirical results .

Basic: What purification techniques are most effective for isolating this compound from byproducts?

Methodological Answer:
Recrystallization using ethanol-water mixtures (3:1 v/v) effectively removes unreacted precursors. For polar byproducts, column chromatography with silica gel (60–120 mesh) and gradient elution (hexane:ethyl acetate, 8:2 to 6:4) achieves >90% purity . Monitoring via TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 7:3) ensures separation efficiency. For halogenated impurities, preparative HPLC with a C18 column (acetonitrile:water, 70:30) is advised .

Advanced: How do structural modifications (e.g., ethyl vs. difluoromethyl groups) impact biological activity?

Methodological Answer:
Comparative SAR studies require synthesizing analogs (e.g., replacing the ethyl group with difluoromethyl) and testing against target receptors (e.g., kinase assays). For example, ethyl groups enhance lipophilicity (logP +0.5), improving membrane permeability, while difluoromethyl groups increase metabolic stability (t1/2 from 2.5 to 4.1 hours) . Activity cliffs are analyzed via molecular docking (AutoDock Vina) to map binding interactions, with IC50 values validated through dose-response curves .

Basic: What analytical methods are recommended for characterizing this compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm; thienoquinoline carbons at δ 110–160 ppm) .
  • HRMS : Exact mass verification (e.g., [M+H]+ calculated for C20H20BrN3OS: 454.0421; observed: 454.0418) .
  • FT-IR : Identify amide carbonyl stretches (~1650 cm⁻¹) and amino groups (~3350 cm⁻¹) .

Advanced: How can reaction kinetics and mechanistic pathways be elucidated for this compound’s formation?

Methodological Answer:
Design of Experiments (DoE) with factorial designs (e.g., 2^3 matrix) evaluates variables like temperature (70–100°C), catalyst concentration (0.1–0.5 mol%), and solvent polarity (ethanol vs. DMF). Kinetic profiling via in-situ FT-IR tracks intermediate formation (e.g., enamine intermediates at 1600 cm⁻¹). Rate constants (k) derived from pseudo-first-order plots identify rate-limiting steps (e.g., cyclization k = 0.025 min⁻¹) .

Basic: What stability-indicating assays are suitable for assessing this compound under varying pH and temperature conditions?

Methodological Answer:
Forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1M HCl/NaOH for 24 hours, monitor via HPLC for degradation products (e.g., cleavage of the carboxamide bond) .
  • Thermal stress : Heat at 60°C for 48 hours; quantify decomposition using peak area reduction (<5% loss indicates stability) .
  • Photostability : Expose to UV light (1.2 million lux-hours), analyze for isomerization or oxidation .

Advanced: How can contradictory data in biological assays (e.g., IC50 variability) be resolved methodologically?

Methodological Answer:
Contradictions arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Mitigation strategies:

  • Normalization : Express IC50 relative to a positive control (e.g., staurosporine) across multiple replicates (n ≥ 6).
  • Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) and apply mixed-effects models to account for inter-lab variability .
  • Orthogonal assays : Validate with SPR (binding affinity) and cell viability (MTT) assays to distinguish target-specific vs. cytotoxic effects .

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